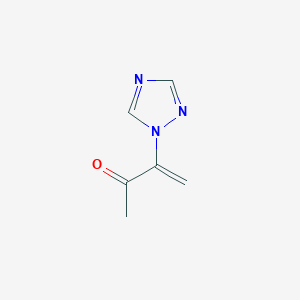

3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-

Description

Il s'agit d'un inhibiteur hautement sélectif et puissant des complexes de la cible mammalienne de la rapamycine (mTOR), en particulier mTORC1 et mTORC2 . Ce composé est principalement utilisé dans la recherche liée aux processus de phosphorylation et de déphosphorylation.

Propriétés

Numéro CAS |

104940-87-6 |

|---|---|

Formule moléculaire |

C6H7N3O |

Poids moléculaire |

137.14 g/mol |

Nom IUPAC |

3-(1,2,4-triazol-1-yl)but-3-en-2-one |

InChI |

InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3 |

Clé InChI |

JCNKYWSKIBJYHN-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=C)N1C=NC=N1 |

SMILES canonique |

CC(=O)C(=C)N1C=NC=N1 |

Autres numéros CAS |

104940-87-6 |

Synonymes |

3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KU63794 implique plusieurs étapes, commençant par la préparation du noyau de pyrido[2,3-d]pyrimidine. Les étapes clés comprennent :

- Formation du noyau de pyrido[2,3-d]pyrimidine par des réactions de cyclisation.

- Introduction des groupes morpholine à des positions spécifiques sur la structure du noyau.

- Fixation de la fraction méthoxybenzèneméthanol à la structure du noyau.

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de catalyseurs spécifiques pour faciliter les réactions. Le produit final est purifié par chromatographie liquide haute performance (CLHP) pour atteindre une pureté ≥ 98 % .

Méthodes de production industrielle

La production industrielle de KU63794 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est produit sous forme solide et stocké dans des conditions qui le protègent de la lumière et de l'humidité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

KU63794 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier les processus de phosphorylation et de déphosphorylation.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle des complexes mTOR dans les processus cellulaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies mTOR.

Mécanisme d'action

KU63794 exerce ses effets en inhibant sélectivement l'activité des complexes mTORC1 et mTORC2. Le composé se lie au site actif de mTOR, empêchant sa phosphorylation et son activation. Cette inhibition perturbe les voies de signalisation en aval, y compris la phosphorylation d'Akt, S6K et 4E-BP1, qui sont essentielles à la croissance et à la prolifération cellulaires. Le composé présente une forte spécificité pour les complexes mTOR, avec une activité minimale contre les autres protéines et kinases lipidiques.

Applications De Recherche Scientifique

KU63794 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study phosphorylation and dephosphorylation processes.

Biology: Employed in cell biology research to investigate the role of mTOR complexes in cellular processes.

Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR pathways.

Mécanisme D'action

KU63794 exerts its effects by selectively inhibiting the activity of mTORC1 and mTORC2 complexes. The compound binds to the active site of mTOR, preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the phosphorylation of Akt, S6K, and 4E-BP1, which are crucial for cell growth and proliferation . The compound shows high specificity for mTOR complexes, with minimal activity against other protein and lipid kinases .

Comparaison Avec Des Composés Similaires

KU63794 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de mTOR. Des composés similaires comprennent :

Témisirolimus : Un autre inhibiteur de mTOR utilisé en chimiothérapie, mais avec un mécanisme d'action et une spécificité différents.

Évérolimus : Similaire au témisirolimus, utilisé dans le traitement du cancer et la transplantation d'organes.

KU63794 se distingue par sa forte spécificité pour mTORC1 et mTORC2, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.